BenchChemオンラインストアへようこそ!

3-(4-ethylphenyl)-1H-pyrazole-5-carboxylic acid

Medicinal Chemistry Drug Design ADME

Choose this 4-ethylphenyl analog for superior lipophilicity (XLogP3 2.5 vs 1.7 for phenyl) and validated DPP-IV inhibition (Ki 4.5 µM), a functional attribute absent in methyl or phenyl variants. Its enhanced rotatable bond count (3 vs 2) enables distinct conformational sampling in docking studies. Obtain ≥98% purity with batch-specific NMR, HPLC, and GC quality control for reproducible screening data—no additional purification required.

Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol
CAS No. 890591-84-1
Cat. No. B1231853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-ethylphenyl)-1H-pyrazole-5-carboxylic acid
CAS890591-84-1
Synonyms4-(4-beta-(5-methylisoxazol-3-carboxamidoethyl)phenylsulfonyl)-1,1-hexamethylenesemicarbazide
BS 4231
BS-4231
glisoxepid
glisoxepide
Pro-diaban
RP 22410
RP-22410
Molecular FormulaC12H12N2O2
Molecular Weight216.24 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)O
InChIInChI=1S/C12H12N2O2/c1-2-8-3-5-9(6-4-8)10-7-11(12(15)16)14-13-10/h3-7H,2H2,1H3,(H,13,14)(H,15,16)
InChIKeyXQLIBGNYUBDMCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-ethylphenyl)-1H-pyrazole-5-carboxylic acid (CAS 890591-84-1) – Key Properties and Procurement Baseline


3-(4-ethylphenyl)-1H-pyrazole-5-carboxylic acid (CAS 890591-84-1) is a heterocyclic carboxylic acid featuring a pyrazole core substituted at the 3-position with a 4-ethylphenyl group and a carboxylic acid moiety at the 5-position [1]. Its molecular formula is C12H12N2O2 and molecular weight is 216.24 g/mol [1]. The compound exhibits a computed XLogP3 value of 2.5, a topological polar surface area of 66 Ų, and three rotatable bonds [1]. It is commercially available from multiple suppliers at purities ranging from 95% to ≥98% and is typically supplied as a solid .

Why Generic Substitution of 3-(4-ethylphenyl)-1H-pyrazole-5-carboxylic Acid with Unsubstituted or Methyl Analogs May Compromise Experimental Outcomes


In silico and experimental data confirm that substitution on the phenyl ring of 3-aryl-1H-pyrazole-5-carboxylic acids directly modulates lipophilicity, molecular recognition, and biological activity [1]. The 4-ethylphenyl substituent confers a computed LogP of 3.66 and XLogP3 of 2.5, representing a >0.4 log unit increase over the 4-methylphenyl analog (XLogP 2.1) and a >0.7 log unit increase over the unsubstituted phenyl analog (XLogP 1.7) [2]. Such differences in partition coefficient are known to alter membrane permeability, protein binding, and pharmacokinetic behavior [1]. Furthermore, the 4-ethylphenyl variant has been specifically identified as an inhibitor of dipeptidyl peptidase IV (DPP IV) with a measured Ki of 4.5 µM, a functional attribute not documented for the simpler phenyl or methyl congeners [3]. Direct substitution with less lipophilic or uncharacterized analogs may therefore yield divergent results in cell-based assays, enzyme inhibition studies, or structure-activity relationship campaigns.

Quantitative Differentiation of 3-(4-ethylphenyl)-1H-pyrazole-5-carboxylic acid Against Closest Structural Analogs


Lipophilicity (LogP / XLogP3) Comparison: 4-Ethylphenyl vs. 4-Methylphenyl vs. Unsubstituted Phenyl

The 4-ethylphenyl substitution significantly elevates lipophilicity relative to 4-methylphenyl and unsubstituted phenyl congeners. Experimentally determined LogP for 3-(4-ethylphenyl)-1H-pyrazole-5-carboxylic acid is 3.66 , while computed XLogP3 is 2.5 [1]. In contrast, 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid exhibits an XLogP of 2.1 [2], and 3-phenyl-1H-pyrazole-5-carboxylic acid shows XLogP values of 1.7–1.9 [2][3]. The ethylphenyl variant is thus 0.4–0.8 log units more lipophilic than its closest analogs.

Medicinal Chemistry Drug Design ADME Lipophilicity

Dipeptidyl Peptidase IV (DPP IV) Inhibition – Measured Ki Value

3-(4-ethylphenyl)-1H-pyrazole-5-carboxylic acid has been characterized as a DPP IV inhibitor with a measured Ki of 4.5 µM (4.50E+3 nM) in an in vitro enzymatic assay [1]. While this potency is moderate relative to clinically optimized DPP-4 inhibitors, it confirms that the compound engages the DPP IV active site. In contrast, the unsubstituted phenyl analog and the 4-methylphenyl analog are not documented as DPP IV inhibitors in public databases, and their inhibitory activities at this target are unreported.

Metabolic Disorders Type 2 Diabetes Enzyme Inhibition DPP-4

Rotatable Bond Count and Conformational Flexibility Comparison

3-(4-ethylphenyl)-1H-pyrazole-5-carboxylic acid possesses three rotatable bonds (excluding the terminal methyl rotation) due to the ethyl group, compared to only two rotatable bonds in 3-phenyl-1H-pyrazole-5-carboxylic acid and 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid [1][2][3]. This additional rotatable bond introduces greater conformational flexibility, which can influence binding mode, entropic penalties upon target engagement, and overall molecular recognition.

Conformational Analysis Molecular Flexibility SAR

Commercial Purity and Batch Quality Assurance Benchmarking

The compound is commercially available at standardized purities of ≥95% (Bidepharm) and ≥98% (MolCore), with batch-specific analytical documentation including NMR, HPLC, and GC . This level of purity and QC support is comparable to that offered for 3-phenyl-1H-pyrazole-5-carboxylic acid (97–98% from major suppliers) , ensuring that procurement of the ethylphenyl variant does not require compromise on chemical quality or analytical traceability.

Chemical Procurement Quality Control Analytical Chemistry

High-Value Application Scenarios for 3-(4-ethylphenyl)-1H-pyrazole-5-carboxylic acid Based on Quantifiable Differentiation


Lead Optimization for DPP-4 Inhibitors in Type 2 Diabetes Programs

Given its measured Ki of 4.5 µM against DPP IV, this compound serves as a validated starting point for structure-activity relationship (SAR) studies aimed at developing novel DPP-4 inhibitors. The 4-ethylphenyl substitution can be systematically varied to improve potency while retaining the pyrazole-5-carboxylic acid pharmacophore [1]. Unlike the phenyl or methyl analogs, which lack documented DPP IV activity, this compound provides a tangible entry into the DPP-4 chemical space.

Medicinal Chemistry Campaigns Requiring Enhanced Lipophilicity for CNS Penetration

With a measured LogP of 3.66 and XLogP3 of 2.5—substantially higher than the methyl (2.1) and phenyl (1.7) analogs—this compound is a preferred building block for projects targeting central nervous system (CNS) indications, where increased lipophilicity often correlates with improved blood-brain barrier penetration [2]. Its ethylphenyl group offers a predictable lipophilic handle without excessive molecular weight.

Conformational Flexibility Studies in Pyrazole-Based Scaffold Design

The additional rotatable bond (3 vs. 2 in phenyl/methyl analogs) introduces a discrete degree of conformational freedom that can be exploited in computational docking and molecular dynamics simulations to explore novel binding poses [3]. Researchers investigating the role of ligand flexibility on target engagement will find this compound a useful comparator to more rigid aryl pyrazole analogs.

Procurement for High-Throughput Screening with Validated QC Documentation

Commercial availability at ≥95–98% purity with batch-specific NMR, HPLC, and GC data ensures that screening results are not confounded by impurities or batch-to-batch variability . This level of quality control is equivalent to that of widely used phenyl analogs, enabling seamless integration into existing screening workflows without additional purification steps.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-ethylphenyl)-1H-pyrazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.